Miserotoxin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

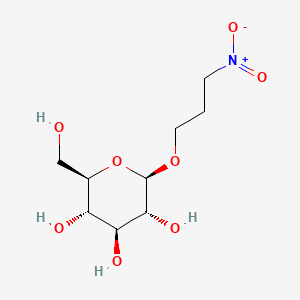

Miserotoxin is a beta-D-glucoside having 3-nitropropyl as the anomeric alkyl group. It has a role as a phytotoxin. It is a C-nitro compound and a beta-D-glucoside. It derives from a beta-D-glucose.

科学的研究の応用

Toxicological Impact on Livestock

Miserotoxin Poisoning Mechanism

This compound must be hydrolyzed to release its active nitropropanol moiety to exert toxicity. In ruminants, this hydrolysis is facilitated by microbial enzymes in the rumen, leading to the rapid absorption of nitropropanol. This compound is then oxidized to nitropropionic acid, an inhibitor of succinate dehydrogenase, which disrupts the Krebs cycle and reduces ATP levels in cells. The consequent failure of ATP-dependent sodium pumps leads to cellular swelling and potential cell death, particularly affecting neural cells .

Case Studies on Livestock Poisoning

-

Cattle Grazing Studies :

- A study examined the effects of grazing on Columbia milkvetch (Astragalus miser) and its this compound content. It was found that early grazing significantly reduced both the biomass and toxicity of the plants by approximately 50% .

- Cows tended to avoid Columbia milkvetch unless grass was scarce, indicating behavioral adaptations to mitigate poisoning risks.

- Variability in Toxin Concentration :

Ecological Implications

This compound serves as a defense mechanism for Astragalus species against herbivory. The presence of this phytotoxin can influence grazing patterns among livestock and wild herbivores, leading to selective feeding behaviors that affect plant community dynamics.

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

HPLC has been employed to analyze this compound concentrations in plant extracts. The method involves treating extracts with zinc sulfate and sodium hydroxide to precipitate proteins before quantification. This technique allows for accurate assessment of toxin levels in various plant species and is crucial for understanding their ecological impacts .

Table 1: Summary of this compound Toxicity Studies

| Study Focus | Organism | Key Findings |

|---|---|---|

| Grazing Impact on Columbia Milkvetch | Cattle | Early grazing reduced biomass and toxin levels by 50% |

| Variability in Timber Milkvetch | Timber Milkvetch Plants | Significant variability in toxin concentration across growth stages |

Table 2: Analytical Techniques for this compound Detection

| Technique | Description | Application |

|---|---|---|

| HPLC | High-performance liquid chromatography for quantification | Assessing toxin levels in plants |

| Calorimetric Method | Rapid screening method for initial assessments | Screening large sample sets |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying miserotoxin in plant samples, and how are they validated?

this compound quantification typically employs spectrophotometric methods after sample preparation involving extraction and purification. For example, rapid screening methods using freeze-dried plant material and simplified preparation protocols can reduce interference and enhance accuracy . Validation requires calibration curves, reproducibility tests (e.g., intra- and inter-day precision), and cross-validation with chromatographic techniques like HPLC. Ensure consistency in sample homogenization and storage conditions to minimize degradation .

Q. How do environmental factors like grazing or clipping influence this compound concentrations in Astragalus species?

Experimental field studies demonstrate that early grazing or clipping (e.g., at the vegetative stage) reduces both biomass and this compound content by >50% in Astragalus miser. This is attributed to disrupted metabolic pathways during regeneration. Researchers should measure toxin levels at multiple growth stages and use controlled clipping regimes to isolate environmental effects .

Q. What experimental designs are recommended to assess the impact of this compound on livestock health in field studies?

Longitudinal field studies should include control and treatment groups with staggered grazing periods. Measure toxin intake via plant biomass analysis and correlate with clinical symptoms (e.g., neurological effects). Use randomized block designs to account for soil and microclimate variability. Post-mortem tissue analysis (e.g., liver, kidneys) can validate toxin bioaccumulation .

Q. What sampling strategies ensure representative this compound analysis in heterogeneous plant populations?

Stratified random sampling is critical for heterogeneous fields. Divide the study area into zones based on plant density, and collect samples proportionally. Composite samples (pooling 5–10 plants) reduce individual variability. Document GPS coordinates and growth stages to contextualize toxin variability .

Q. How should researchers document and present raw data on this compound concentrations to facilitate reproducibility?

Q. How can researchers resolve contradictions in reported toxicity thresholds of this compound across different studies?

Discrepancies often arise from variations in livestock species, exposure duration, or analytical methods. Conduct meta-analyses using standardized toxicity units (e.g., mg/kg body weight) and subgroup analyses by study design. Validate findings via in vitro assays (e.g., cell viability tests) to reconcile in vivo/in vitro discrepancies .

Q. What computational models are available to predict the metabolic pathways of this compound in livestock, and how are they validated?

Systems biology tools like in silico toxicokinetic models (e.g., GastroPlus) can simulate absorption, distribution, and metabolism. Validate models using empirical data from isotopic tracer studies or LC-MS/MS metabolite profiling. Cross-species extrapolation requires adjusting parameters for rumen pH and microbial activity .

Q. How can in vitro models be optimized to study this compound's cellular mechanisms without relying on animal testing?

Use 3D hepatocyte spheroids or organ-on-a-chip systems to mimic liver metabolism. Apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., mitochondrial dysfunction). Validate results against historical in vivo data using benchmark dose (BMD) modeling .

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in longitudinal studies?

Mixed-effects models account for repeated measurements and individual variability. Bayesian hierarchical models can integrate prior data (e.g., toxicity thresholds from similar glycosides). Use Akaike’s Information Criterion (AIC) to compare nonlinear vs. threshold models .

Q. What strategies integrate multi-omics data to elucidate the biosynthesis pathways of this compound in Astragalus plants?

Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics to identify key enzymes (e.g., glycosyltransferases). Co-expression network analysis (e.g., WGCNA) links gene clusters to toxin production. Validate candidate genes via CRISPR knockdown and HPLC quantification of intermediates .

Q. Methodological Notes

- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Ethical Compliance : For livestock studies, adhere to institutional guidelines for humane endpoints and sample sizes justified by power analysis .

- Literature Reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure searches, e.g., "Astragalus AND this compound AND grazing AND toxicity" .

特性

CAS番号 |

24502-76-9 |

|---|---|

分子式 |

C9H17NO8 |

分子量 |

267.23 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitropropoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H17NO8/c11-4-5-6(12)7(13)8(14)9(18-5)17-3-1-2-10(15)16/h5-9,11-14H,1-4H2/t5-,6-,7+,8-,9-/m1/s1 |

InChIキー |

JDJSHLXEHWCLEP-SYHAXYEDSA-N |

SMILES |

C(C[N+](=O)[O-])COC1C(C(C(C(O1)CO)O)O)O |

異性体SMILES |

C(C[N+](=O)[O-])CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

C(C[N+](=O)[O-])COC1C(C(C(C(O1)CO)O)O)O |

同義語 |

miserotoxin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。